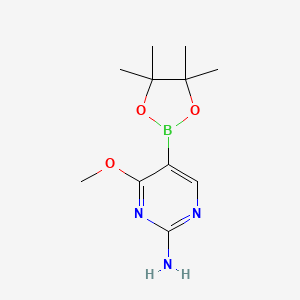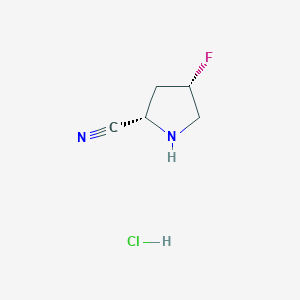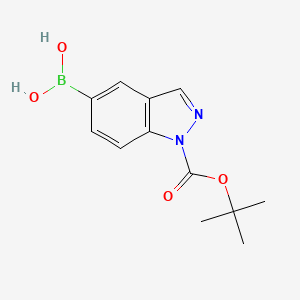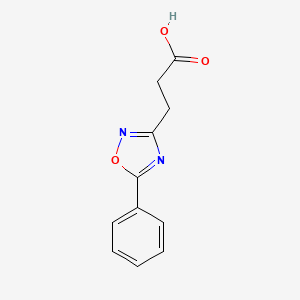
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Descripción general
Descripción
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a heterocyclic compound with the molecular formula C11H10N2O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.299±0.06 g/cm3, a melting point of 139-143°C, and a predicted boiling point of 433.4±47.0 °C . The pKa is predicted to be 4.07±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study focused on the synthesis of novel indole-based hybrid oxadiazole scaffolds, revealing their potential as urease inhibitors. These compounds, which include various derivatives of oxadiazole, have been identified as potent inhibitors, suggesting their utility in drug design programs for therapeutic agents (Nazir et al., 2018).
Apoptosis Induction and Anticancer Agents
Research into the use of 1,2,4-oxadiazole compounds for apoptosis induction has led to the discovery of potential anticancer agents. One study identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, highlighting their in vivo activity against cancer cell lines and identifying molecular targets such as the insulin-like growth factor II (IGF II) receptor binding protein TIP47 (Cai et al., 2006).
Anti-inflammatory and Analgesic Properties
Fenbufen-derived 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study found several compounds with significant activity, suggesting their potential as safer alternatives for treatment (Husain et al., 2009).
Antimicrobial Applications
A series of new benzimidazole derivatives, including 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, were synthesized and showed promising antimicrobial activities against various bacterial strains. This indicates the potential of oxadiazole derivatives in developing new antimicrobial agents (El-masry et al., 2000).
Safety and Hazards
Mecanismo De Acción
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been found to exhibit a broad spectrum of biological activities. They have been studied for their potential use in agriculture as pesticides due to their antifungal and antibacterial properties .
The pharmacokinetics of 1,2,4-oxadiazoles can vary greatly depending on the specific compound and its chemical structure. Factors such as solubility, stability, and metabolic rate can all influence the bioavailability of these compounds .
The molecular and cellular effects of 1,2,4-oxadiazoles can also vary, but they generally result in the inhibition of growth or reproduction in the target organisms .
Environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of 1,2,4-oxadiazoles .
Propiedades
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHSXDEWAAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



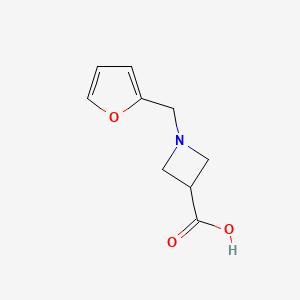
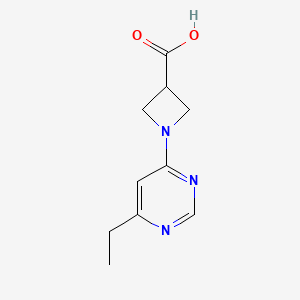
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
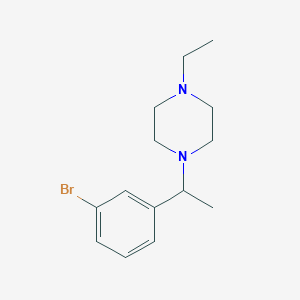
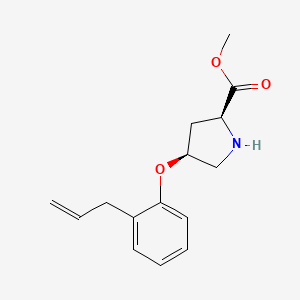




![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)
